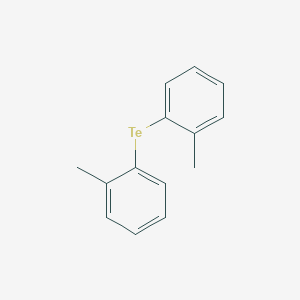
Benzene, 1,1'-tellurobis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-tellurobis[2-methyl-] is an organotellurium compound characterized by the presence of two benzene rings connected through a tellurium atom, with each benzene ring further substituted by a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-tellurobis[2-methyl-] typically involves the reaction of tellurium tetrachloride with 2-methylphenylmagnesium bromide (Grignard reagent) in an anhydrous solvent such as tetrahydrofuran. The reaction proceeds under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:
TeCl4+2C6H4(CH3)MgBr→Te(C6H4(CH3))2+2MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-tellurobis[2-methyl-] can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups or halogens can be introduced. Typical reagents include nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-tellurobis[2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of materials with unique electronic and optical properties, such as semiconductors and photoconductors.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-tellurobis[2-methyl-] involves its interaction with molecular targets through the tellurium atom. The tellurium center can participate in redox reactions, influencing cellular redox balance and potentially leading to oxidative stress in biological systems. The compound’s aromatic rings can also engage in π-π interactions with other aromatic molecules, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Benzene, 1,1’-thiobis[2-methyl-]: Similar structure but with sulfur instead of tellurium.
Benzene, 1,1’-selenobis[2-methyl-]: Similar structure but with selenium instead of tellurium.
Diphenyl telluride: Contains two phenyl groups connected by a tellurium atom without additional methyl substitution.
Uniqueness: Benzene, 1,1’-tellurobis[2-methyl-] is unique due to the presence of tellurium, which imparts distinct chemical and physical properties compared to its sulfur and selenium analogs
Propiedades
Número CAS |
6243-26-1 |
|---|---|
Fórmula molecular |
C14H14Te |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylphenyl)tellanylbenzene |
InChI |
InChI=1S/C14H14Te/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
Clave InChI |
IPMMCDPEYGDLCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[Te]C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
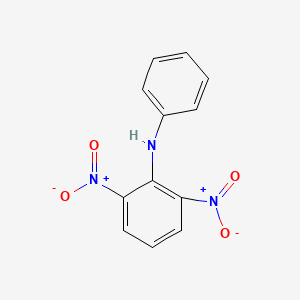
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)
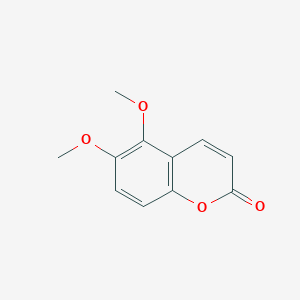
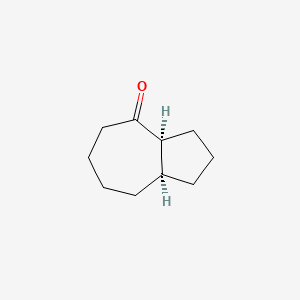


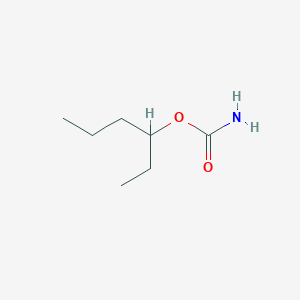
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)



